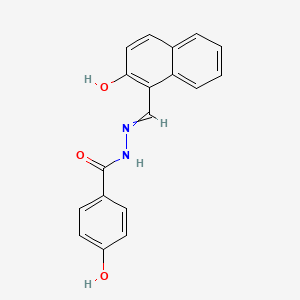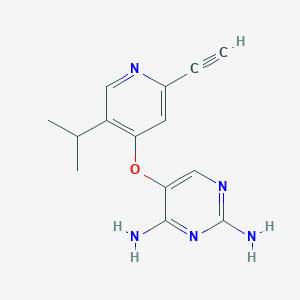
potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide is a complex chemical compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide involves multiple steps, each targeting the formation of specific functional groups. The process typically starts with the preparation of 5-chloro-4-hydroxy-1H-pyridin-2-one through chlorination and hydroxylation reactions. This intermediate is then reacted with 4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid under controlled conditions to form the triazine derivative. The final step involves the incorporation of 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione and hydroxide to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology
In biology, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored for treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry
In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one: Shares the pyridinone structure but lacks the triazine and pyrimidine groups.
4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid: Contains the triazine structure but lacks the pyridinone and pyrimidine groups.
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione: Contains the pyrimidine structure but lacks the pyridinone and triazine groups.
Uniqueness
The uniqueness of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide lies in its combination of multiple functional groups, which confer diverse chemical properties and potential applications. This compound’s ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C17H17ClFKN6O10 |
|---|---|
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K.H2O/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);;1H2/q;;;+1;/p-1 |
Clave InChI |
VXQSPFOJRNKOHQ-UHFFFAOYSA-M |
SMILES canónico |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(C(=CNC1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)O.[OH-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)



![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)

![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

